2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The molecular formula of this compound is C26H45NO6S . The average mass is 499.704 Da and the monoisotopic mass is 499.296753 Da . It has 9 of 10 defined stereocenters .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For this compound, the molecular formula is C26H45NO6S . The average mass is 499.704 Da and the monoisotopic mass is 499.296753 Da . It has a density of 1.216±0.06 g/cm3 .
Scientific Research Applications
Synthesis and Study of Bile Acid Derivatives
Synthesis for Bile Acid Biosynthesis Studies : Kurosawa et al. (2001) synthesized coenzyme A esters of bile acids, including derivatives similar to the subject compound, to study beta-oxidation in bile acid biosynthesis. These compounds are essential for understanding the complex pathways involved in bile acid formation (Kurosawa et al., 2001).
Development of Blood-Brain Barrier Permeators : Mikov et al. (2004) investigated the efficacy of similar bile acid derivatives as blood-brain barrier permeators. Their research showed that these compounds could enhance the central nervous system uptake of certain drugs, indicating their potential in medicinal chemistry (Mikov et al., 2004).
Hydrogen-Bonded Aggregations in Crystal Structures : Bertolasi et al. (2005) studied the crystal structures of various oxo-cholic acids, which are structurally related to the compound . This research is crucial for understanding the physical and chemical properties of these bile acids, including their behavior in biological systems (Bertolasi et al., 2005).
Applications in Understanding Metabolic Pathways
- Investigation of Bile Acid Metabolism : Research by Gustafsson (1975) and Shefer et al. (1978) focused on the metabolism of bile acids, elucidating the complex pathways and enzymatic processes involved. These studies are pivotal in understanding how bile acids, including derivatives similar to the subject compound, are processed in the body (Gustafsson, 1975); (Shefer et al., 1978).
Synthesis and Characterization for Biological Studies
- Synthetic Reference Compounds for Bile Acid Studies : Kakiyama et al. (2004) synthesized and characterized compounds similar to the subject compound to create reference materials for biological studies of bile acids. These efforts are crucial in providing standards for future research in this field (Kakiyama et al., 2004).
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other compounds, such as food or drugs, can potentially interact with this compound and affect its action .
Biochemical Analysis
Biochemical Properties
The compound interacts with several enzymes and proteins. For instance, it is involved in the enzymatic reaction catalyzed by the enzyme 3α,7α-dihydroxy-5β-cholestanate—CoA ligase . This enzyme participates in the bile acid biosynthesis pathway . The compound also interacts with the enzyme peroxisomal acyl-coenzyme A oxidase 2 .
Cellular Effects
The compound influences various cellular processes. It has been identified in human blood, indicating its systemic distribution and potential influence on various cell types
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules. For instance, it serves as a substrate for the enzyme 3α,7α-dihydroxy-5β-cholestanate—CoA ligase, participating in the formation of CoA and AMP .
Metabolic Pathways
The compound is involved in the bile acid biosynthesis pathway . It serves as a substrate for the enzyme 3α,7α-dihydroxy-5β-cholestanate—CoA ligase, which is involved in this pathway .
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i8D2,14D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPNVUSIMGAJFC-SWZNJHJNSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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